Cas no 2137513-66-5 ((2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide)

(2S)-2-(5-Fluoro-2,4-dinitroanilino)propanamide is a chiral small-molecule compound featuring a fluoro-substituted dinitroaniline moiety linked to a propanamide group. Its stereospecific (S)-configuration ensures precise molecular interactions, making it valuable in pharmaceutical and agrochemical research. The electron-withdrawing nitro and fluoro groups enhance reactivity, particularly in nucleophilic substitution reactions, while the amide functionality contributes to hydrogen bonding potential. This compound is useful as an intermediate in synthesizing more complex molecules, offering controlled selectivity due to its defined chirality. Its structural features also suggest potential applications in protease inhibition or as a building block for bioactive derivatives. High purity grades are available for research purposes, ensuring reproducibility in experimental studies.
(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide structure
2137513-66-5 structure
商品名:(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide
CAS番号:2137513-66-5
MF:C9H9FN4O5
メガワット:272.189965009689
CID:5817603
PubChem ID:4304045

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide 化学的及び物理的性質

名前と識別子

    • AKOS032947442
    • (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide
    • FT-0667580
    • BCP29962
    • 2-[(5-FLUORO-2,4-DINITROPHENYL)AMINO]PROPANAMIDE
    • FT-0607773
    • SCHEMBL11901719
    • SY038929
    • 2137513-66-5
    • N-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide
    • EN300-718103
    • インチ: 1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)
    • InChIKey: NEPLBHLFDJOJGP-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC(=C(C=1)NC(C(N)=O)C)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 272.05569756g/mol
  • どういたいしつりょう: 272.05569756g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 147Ų

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-718103-1.0g
2-[(5-fluoro-2,4-dinitrophenyl)amino]propanamide
2137513-66-5
1g
$0.0 2023-06-05

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide 関連文献

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamideに関する追加情報

The Compound CAS No. 2137513-66-5: (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide

The compound with CAS No. 2137513-66-5, commonly referred to as (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a propanamide backbone with a substituted aniline moiety. The presence of the fluorine atom and the dinitro groups in the aniline ring introduces distinct electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Researchers have explored its role as a bioisostere in drug design, where it serves as a structural analog to natural products or existing drugs. The stereochemistry at the second carbon of the propanamide group ((2S) configuration) plays a crucial role in determining its biological activity and selectivity. This has led to investigations into its use as a lead compound for developing drugs targeting specific enzymes or receptors.

The synthesis of (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Key steps include the preparation of the aniline derivative with the desired substitution pattern and subsequent coupling reactions to form the amide bond. The use of chiral resolving agents or asymmetric catalysis has been pivotal in achieving high enantiomeric excess during the synthesis.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against certain kinases and proteases. Its ability to modulate enzyme activity makes it a promising candidate for therapeutic interventions in diseases such as cancer and inflammatory disorders. Recent findings from in vitro assays suggest that it may also exhibit selective toxicity towards cancer cells, further underscoring its potential in oncology research.

The structural features of this compound, particularly the electron-withdrawing groups on the aniline ring, contribute significantly to its stability and reactivity. These groups enhance the electrophilic character of the molecule, making it more susceptible to nucleophilic attacks during chemical reactions. This property has been exploited in various synthetic pathways to construct complex molecules with intricate architectures.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and purity of this compound. These methods provide critical insights into its molecular integrity and help ensure its reliability for downstream applications.

Looking ahead, ongoing research is focused on optimizing the synthesis of (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide to enhance scalability and reduce production costs. Additionally, efforts are being made to explore its pharmacokinetic profile and bioavailability, which are essential for determining its suitability as a drug candidate. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from laboratory research to clinical trials.

In conclusion, CAS No. 2137513-66-5 represents a cutting-edge chemical entity with immense potential in drug discovery and development. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a key player in advancing modern pharmacology.

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